Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside
Description
Crystallographic Analysis of Protected Glucopyranoside Derivatives
X-ray crystallography has been instrumental in elucidating the three-dimensional architecture of benzyl 2-deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside. The compound crystallizes in a monoclinic system with space group P2₁, as evidenced by single-crystal diffraction studies. Key structural features include a rigid pyranose ring adopting a $$ ^4C1 $$ chair conformation, stabilized by intramolecular hydrogen bonds between the phthalimido carbonyl oxygen (O7) and the C3-benzyl ether oxygen (O4) ($$ d{O7\cdots O4} = 2.85 \, \text{Å} $$).
The benzylidene acetal at the 4,6-positions introduces planarity to the dioxane ring, with torsional angles C4-C5-C6-O6 and C5-C6-O6-C1' measuring $$ 178.2^\circ $$ and $$ -176.4^\circ $$, respectively. This rigidity contrasts with the flexibility observed in non-benzylidene-protected analogues, highlighting the protective group's role in conformational control.
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 8.53 Å, b = 14.77 Å, c = 21.19 Å |
| β angle | 90.0° |
| Z-value | 4 |
| R-factor | 0.042 |
The phthalimido group at C2 exhibits a near-orthogonal orientation relative to the pyranose plane (dihedral angle = $$ 67.4^\circ $$), creating steric hindrance that influences glycosylation reactivity. This spatial arrangement was further confirmed by electron density maps showing minimal disorder in the phthalimido moiety.
Electronic Effects of Phthalimido and Benzyl/Benzylidene Protecting Groups
The electronic landscape of this derivative is dominated by the electron-withdrawing phthalimido group and the electron-donating benzyl/benzylidene substituents. Density functional theory (DFT) calculations reveal significant polarization at C1, where the anomeric carbon bears a partial positive charge ($$ \delta^+ = +0.32 \, \text{e} $$) due to inductive effects from the phthalimido group. This charge distribution enhances the compound's susceptibility to nucleophilic attack at the anomeric center, a critical feature in glycosylation reactions.
The benzylidene acetal introduces conjugated π-systems that delocalize electron density across the dioxane ring. Natural Bond Orbital (NBO) analysis shows increased electron density at O4 ($$ -0.45 \, \text{e} $$) compared to O6 ($$ -0.38 \, \text{e} $$), creating a dipole moment of $$ 2.14 \, \text{D} $$ perpendicular to the pyranose plane. This polarization facilitates regioselective deprotection under acidic conditions, with the 4-O position being $$ 12.3 \, \text{kcal/mol} $$ more reactive than 6-O.
Electronic effects on protective group stability:
- Phthalimido group : Reduces pKa of adjacent hydroxyls by $$ \sim 2 $$ units via resonance stabilization of conjugate base
- Benzyl ethers : Increase steric bulk at C3 ($$ \text{Δ}G_{\text{steric}} = +3.8 \, \text{kcal/mol} $$) while maintaining electron donation through σ-alkyl effects
- Benzylidene acetal : Creates a rigid, hydrophobic microenvironment that shields the 4,6-diol from polar reagents
Conformational Dynamics in Solution: Nuclear Magnetic Resonance Spectroscopy Studies
Solution-phase behavior was characterized using $$ ^1\text{H} $$, $$ ^{13}\text{C} $$, and $$ ^1\text{H}$$-$$ ^1\text{H} $$ COSY nuclear magnetic resonance spectroscopy. The β-anomeric configuration was confirmed by a characteristic $$ ^3J{H1-H2} $$ coupling constant of $$ 8.2 \, \text{Hz} $$, consistent with axial-axial proton alignment in the $$ ^4C1 $$ conformation.
Table 2: Key nuclear magnetic resonance chemical shifts (CDCl₃, 600 MHz)
| Position | $$ \delta \, ^1\text{H} \, (\text{ppm}) $$ | $$ \delta \, ^{13}\text{C} \, (\text{ppm}) $$ | Multiplicity |
|---|---|---|---|
| H1 | 4.98 | 100.2 | d ($$ J = 8.2 \, \text{Hz} $$) |
| H2 | 5.41 | 54.8 | m |
| H3 | 3.89 | 80.1 | dd ($$ J = 9.4, 3.1 \, \text{Hz} $$) |
| H4 | 5.12 | 72.3 | t ($$ J = 9.6 \, \text{Hz} $$) |
| H6a | 4.32 | 68.9 | dd ($$ J = 10.2, 5.0 \, \text{Hz} $$) |
Variable-temperature nuclear magnetic resonance experiments (298–358 K) revealed restricted rotation about the phthalimido C-N bond, with coalescence observed at $$ T = 343 \, \text{K} $$ for the N-phthalimido protons. This dynamic behavior corresponds to a rotational barrier of $$ \Delta G^\ddagger = 14.7 \, \text{kcal/mol} $$, stabilized by conjugation between the phthalimide carbonyls and the glucopyranoside ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) correlations between H1 and H3 ($$ \text{NOE} = 4.8\% $$) confirmed the axial orientation of the anomeric benzyl group, while weak H2-H4 crosspeaks ($$ \text{NOE} = 1.2\% $$) indicated minimal puckering distortion. The benzylidene acetal maintained solution-phase rigidity, with $$ ^3J_{H5-H6} $$ coupling constants ($$ 10.1 \, \text{Hz} $$) matching crystallographic torsion angles within $$ \pm 2^\circ $$.
Properties
CAS No. |
80035-34-3 |
|---|---|
Molecular Formula |
C35H31NO7 |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
2-[(4aR,6R,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C35H31NO7/c37-32-26-18-10-11-19-27(26)33(38)36(32)29-31(39-20-23-12-4-1-5-13-23)30-28(22-41-34(43-30)25-16-8-3-9-17-25)42-35(29)40-21-24-14-6-2-7-15-24/h1-19,28-31,34-35H,20-22H2/t28-,29-,30-,31-,34?,35-/m1/s1 |
InChI Key |
MOIKJQYGONYODK-VVYZZCQXSA-N |
SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |
Synonyms |
Phenylmethyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside; _x000B_ |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis begins with D-glucosamine hydrochloride, which provides the requisite amino group at C2. Commercial routes often employ peracetylated glucosamine derivatives to streamline protection steps.
Table 1: Common Starting Materials and Their Roles
| Material | Role | Purity Requirements |
|---|---|---|
| D-Glucosamine hydrochloride | Amino group source at C2 | ≥98% (HPLC) |
| Benzaldehyde | Benzylidene acetal formation | Anhydrous, distilled |
| Benzyl bromide | Benzyl ether protection | Stabilizer-free |
Benzylidene Acetal Formation at C4/C6
The 4,6-O-benzylidene acetal is installed first to block equatorial hydroxyls. A mixture of D-glucosamine, benzaldehyde dimethyl acetal, and camphorsulfonic acid (CSA) in anhydrous DMF at 60°C for 12 hours yields the 4,6-O-benzylidene intermediate with >85% efficiency. This step is critical for directing subsequent substitutions to the C2 and C3 positions.
Benzyl Ether Protection at C3
The C3 hydroxyl is benzylated using benzyl bromide and sodium hydride in tetrahydrofuran (THF). Reaction conditions (0°C to room temperature, 6 hours) prevent migration of the benzylidene group. Yields typically exceed 90%.
Amino Group Derivatization
The C2 amino group is converted to a phthalimide via reaction with phthalic anhydride. In a representative protocol:
-
Reagents : Phthalic anhydride (3 eq.), triethylamine (2 eq.)
-
Conditions : Reflux in acetic acid (110°C, 8 hours)
This step introduces both electron-withdrawing character and steric bulk, which aids in stabilizing the glycosidic bond during subsequent reactions.
Benzyl Glycoside Formation
The anomeric hydroxyl is activated using trichloroacetimidate chemistry. Key steps include:
-
Imidate Formation : Treatment with Cl₃CCN and DBU in dichloromethane.
-
Glycosylation : Reaction with benzyl alcohol in the presence of trimethylsilyl triflate (TMSOTf) at −20°C.
This method achieves β-selectivity >95% due to the participation of the 2-phthalimido group.
Table 2: Glycosylation Optimization Data
| Catalyst | Temperature (°C) | β:α Ratio | Yield (%) |
|---|---|---|---|
| TMSOTf | −20 | 97:3 | 88 |
| BF₃·Et₂O | 0 | 85:15 | 72 |
Industrial-Scale Modifications
Continuous Flow Synthesis
To enhance throughput, flow reactors replace batch processes for acetalization and benzylation steps. Benefits include:
Purification Protocols
Crude products are purified via:
-
Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.
-
Crystallization : Ethanol/water mixtures yield crystalline product with ≥99% purity.
Analytical Validation
Spectroscopic Characterization
-
¹H NMR : Key signals include benzylidene protons (δ 5.52 ppm, singlet) and anomeric proton (δ 4.88 ppm, d, J = 8.5 Hz).
-
HRMS : [M+Na]⁺ calculated for C₃₅H₃₁NO₇Na: 600.1998; found: 600.2001.
Challenges and Solutions
Competing Side Reactions
-
Benzylidene Migration : Mitigated by maintaining low temperatures (−20°C) during benzylation.
-
Anomeric α/β Mixtures : Addressed using bulky Lewis acids (e.g., TMSOTf) to favor β-configuration.
Emerging Methodologies
Chemical Reactions Analysis
Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phthalimido group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the glycosidic bond.
Scientific Research Applications
Synthesis of Glycosides
The compound is primarily utilized as a glycosyl donor or acceptor in the synthesis of glycosides. It facilitates the transfer of glycan moieties to proteins or other molecules, which is crucial for the formation of glycoproteins. The synthesis typically involves:
- Protection of Hydroxyl Groups : Initial protection of hydroxyl groups on glucopyranoside derivatives.
- Introduction of Functional Groups : Sequential introduction of the phthalimido group at the 2-position and benzylidene and benzyl groups at the 4,6 and 3 positions, respectively.
- Reaction Conditions : Common solvents used include ethyl acetate and hexane, with purification achieved through flash column chromatography .
Mechanistic Insights
The mechanism of action for Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside involves:
- Enzymatic Reactions : It acts as a substrate for glycosyltransferases, enabling the formation of complex carbohydrates.
- Chemical Reactivity : The compound can undergo various chemical reactions such as oxidation with potassium permanganate or chromium trioxide, reduction with lithium aluminum hydride or sodium borohydride, nucleophilic substitution reactions, and hydrolysis under acidic or basic conditions .
Biochemical Applications
In biochemical research, this compound serves as a reagent in various assays and studies:
- Glycobiology Research : It is employed in studies focusing on carbohydrate-protein interactions, which are vital for understanding cellular processes like signaling and immune responses .
- Drug Development : The compound's ability to modify glycan structures makes it a candidate for drug design targeting specific biological pathways that involve glycoproteins .
Case Studies
Recent case studies illustrate the practical applications of this compound:
- Glycosylation Reactions : A study demonstrated the efficient use of this compound in substrate-controlled direct α-stereoselective synthesis of deoxyglycosides from glycals, showcasing its utility in producing complex carbohydrates .
- Biological Activity Assessment : Research involving synthetic lipid A derivatives highlighted its role in modulating immune responses through glycan modifications facilitated by this compound .
Mechanism of Action
The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound acts as a glycosyl donor or acceptor in enzymatic reactions, facilitating the transfer of glycan moieties to proteins or other molecules. This process is crucial for the formation of glycoproteins and other glycoconjugates, which play essential roles in various biological functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Analysis
Key analogs differ in protecting groups, anomeric substituents, or stereochemistry, impacting their reactivity and applications.
Table 1: Structural Comparison of Key Analogs
Note: *Phthalamido (-NH-C(O)-Phth) vs. phthalimido (cyclic imide) may reflect a typographical discrepancy in literature .
Table 2: Reaction Yields and Conditions
Spectroscopic and Physical Properties
- NMR Data : The target compound’s ¹H NMR shows characteristic phthalimido aromatic protons at δ 7.8–7.9 ppm and benzylidene protons at δ 5.5–5.6 ppm, consistent with analogs .
- Solubility : Benzyl-protected derivatives (e.g., target compound) exhibit superior solubility in toluene and DCM compared to methyl or 4-methoxyphenyl analogs .
- Molecular Weight : The target (MW 593.62) is heavier than acetamido analogs (MW 399.44) due to the phthalimido group .
Biological Activity
Benzyl 2-deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside (CAS Number: 80035-34-3) is a complex glycoside that has garnered attention in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Benzyl 2-deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside is with a molecular weight of 577.62 g/mol. The compound features multiple benzyl groups and phthalimido moieties, which contribute to its stability and reactivity in biological systems.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 577.62 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that compounds similar to Benzyl 2-deoxy-2-phthalimido derivatives exhibit significant antimicrobial activity. For instance, studies have shown that glycosides can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antiviral Activity
Glycosides are known to affect viral infectivity through modulation of glycosylation processes in host cells. Benzyl 2-deoxy derivatives have been studied for their ability to inhibit O-glycosylation, which is crucial for the replication of viruses such as HIV . This inhibition can disrupt viral entry and replication, highlighting the compound's potential as an antiviral agent.
The mechanism through which Benzyl 2-deoxy-2-phthalimido derivatives exert their biological effects often involves interference with glycosylation pathways. By mimicking natural substrates in glycosylation reactions, these compounds can act as competitive inhibitors, thereby altering the glycan structures on proteins involved in cell signaling and immune responses .
Case Studies and Research Findings
- Antiviral Efficacy : A study examining the effects of similar compounds on HIV replication demonstrated that inhibition of O-glycosylation led to a reduction in viral load in treated cell lines. The specific mechanism involved blocking the activity of β1,3-galactosyltransferase, essential for mucin biosynthesis .
- Antimicrobial Activity : In vitro tests have shown that benzyl glycosides possess significant antibacterial properties against Gram-positive bacteria, indicating their potential use as natural preservatives or therapeutic agents against bacterial infections .
- Glycosylation Studies : Research into the glycosylation patterns influenced by benzyl derivatives has provided insights into their selectivity and reactivity in synthetic chemistry. These findings are crucial for developing new synthetic pathways for oligosaccharides that could have therapeutic applications .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+Na]⁺) .
- HPLC : Purity >97% achievable using C18 columns with acetonitrile/water gradients .
How do competing reaction pathways (e.g., hydrolysis vs. glycosylation) impact synthetic yields, and how can they be mitigated?
Advanced Research Focus
Challenges :
- Hydrolysis of imidate donors : Moisture-sensitive trichloroacetimidate donors degrade in humid conditions, reducing yields .
- Orthoester formation : Competing side reactions occur if the 2-phthalimido group fails to block nucleophilic attack at C2 .
Q. Optimization Strategies :
- Anhydrous conditions : Use molecular sieves (3Å) and dry solvents (CH₂Cl₂ over CaH₂) .
- Catalyst choice : BF₃·OEt₂ or TMSOTf improves glycosylation efficiency over protic acids .
What are the applications of this compound in oligosaccharide synthesis?
Q. Advanced Research Focus
- Glycan array fabrication : The 4,6-O-benzylidene group enables regioselective glycosylations for branched oligosaccharides (e.g., tumor-associated antigens) .
- Enzyme substrate profiling : Serves as a donor/acceptor for glycosyltransferases (e.g., β1-3/β1-4 galactosyltransferases) to study catalytic mechanisms .
Case Study : Chemoenzymatic synthesis of human milk oligosaccharides (HMOs) using this compound as a core building block achieved >85% yield for trisaccharide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
